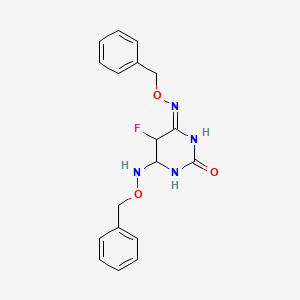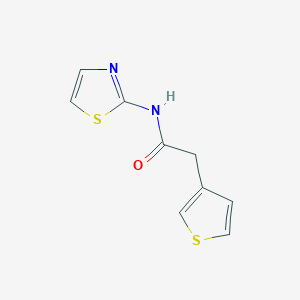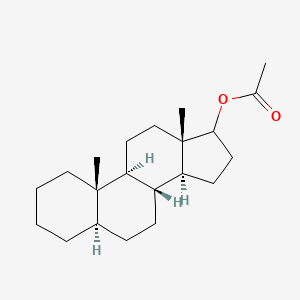
Potassium trifluoro(3-methylbut-2-en-1-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(3-methylbut-2-en-1-yl)borate is an organoboron compound with the molecular formula C5H8BF3K. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-methylbut-2-en-1-yl)borate can be synthesized through several methods. One common approach involves the reaction of 3-methylbut-2-en-1-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(3-methylbut-2-en-1-yl)borate primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and organohalides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium trifluoro(3-methylbut-2-en-1-yl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for potassium trifluoro(3-methylbut-2-en-1-yl)borate in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
Potassium trifluoro(3-methylbut-2-en-1-yl)borate is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other potassium trifluoroborates, it offers enhanced stability and compatibility with a broader range of reaction conditions .
Propiedades
Fórmula molecular |
C5H9BF3K |
|---|---|
Peso molecular |
176.03 g/mol |
Nombre IUPAC |
potassium;trifluoro(3-methylbut-2-enyl)boranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-5(2)3-4-6(7,8)9;/h3H,4H2,1-2H3;/q-1;+1 |
Clave InChI |
ICQRXLUXSQYCNC-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC=C(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)











